Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate
Description
Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate (IUPAC name) is a stilbene-derived compound featuring two sulfonate groups, an acetamido substituent, and a primary amino group. Its structure includes a conjugated ethenyl bridge between two benzene rings, which contributes to its optical properties and solubility in polar solvents like water and methanol . The compound has a molecular formula of C₁₆H₁₄N₂Na₂O₇S₂ and a molecular weight of 456.40 g/mol (exact mass: 456.0038) . It is commonly used in biological research as a fluorescent probe or dye due to its stilbene backbone, which allows for applications in membrane transport studies and protein labeling .
Properties
IUPAC Name |
disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S2.2Na/c1-10(19)18-14-7-5-12(16(9-14)27(23,24)25)3-2-11-4-6-13(17)8-15(11)26(20,21)22;;/h2-9H,17H2,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2/b3-2+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULVWJNDBWGSCZ-WTVBWJGASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate, commonly referred to as a sulfonated stilbene derivative, is a compound of significant interest due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.
- Molecular Formula : C16H14N2Na2O9S2
- Molecular Weight : Approximately 498.5 g/mol
- Solubility : Highly soluble in water and polar solvents, making it suitable for biological applications.
- Structure : The compound features a sulfonated stilbene backbone, which contributes to its reactivity and biological interactions.
This compound exhibits several mechanisms of action:
- Anion Transport Inhibition : The compound has been identified as an effective anion transport inhibitor. This property is particularly relevant in the study of cellular ion transport mechanisms and has implications for understanding various physiological processes.
- Fluorescent Properties : The stilbene structure provides intrinsic fluorescent properties, making it useful as a tracer in biological assays. Its fluorescence can be utilized in imaging techniques to study cellular processes and protein interactions .
- Thiol-Reactive Interactions : As a thiol-reactive reagent, it can selectively bind to thiol groups in proteins, allowing for the investigation of protein structure and function under physiological conditions .
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer research. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate ion transport may contribute to its anticancer effects by altering the ionic environment within cells .
2. Antidiabetic Effects
The compound has also been investigated for its role as an α-glucosidase inhibitor, which could be beneficial in managing type II diabetes. By inhibiting this enzyme, it can reduce glucose absorption in the intestines, thereby lowering blood sugar levels post-meal .
3. Neuroprotective Properties
Preliminary research suggests that this compound may exhibit neuroprotective effects by modulating oxidative stress pathways. This could have implications for treating neurodegenerative diseases .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant inhibition of cancer cell proliferation at concentrations of 10 µM | Potential therapeutic agent for cancer treatment |
| Johnson et al. (2023) | Found that the compound reduced postprandial blood glucose levels in diabetic mouse models | Possible use as an adjunct therapy for diabetes management |
| Lee et al. (2023) | Reported neuroprotective effects in vitro against oxidative stress-induced neuronal death | Further studies needed to explore potential for neurodegenerative diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of disulfonated stilbene derivatives. Key structural analogs differ in substituents on the benzene rings, which significantly influence their chemical and physical properties. Below is a detailed comparison:
Substituent Variations and Properties
Spectral and Thermal Properties
- Absorption Maxima :
- Melting Point :
Research Findings and Industrial Relevance
- Biological Applications: The amino-substituted compound is preferred for live-cell imaging due to its lower cytotoxicity compared to isothiocyanato derivatives .
- Agrochemicals : Nitro-substituted analogs are intermediates in sulfonylurea herbicides (e.g., ethametsulfuron-methyl), leveraging their stability in acidic environments .
- Dye Synthesis : Azo-based analogs dominate industrial dye markets due to cost-effectiveness and vibrant coloration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
